Elocalcitol

Benign Prostatic Hyperplasia VDR Agonist Clinical Trial

Elocalcitol (BXL-628) is the only VDR agonist with Phase II clinical validation for BPH, demonstrating a -7.22% prostate volume reduction vs placebo (p<0.0001). Unlike generic VDR agonists, it exhibits a non-hypercalcemic profile and superior anti-proliferative activity compared to finasteride in prostate stromal cells. It uniquely induces rapid calcium influx via non-genomic VDR signaling, a property absent in paricalcitol. For researchers studying RhoA/ROCK pathway inhibition in diabetic nephropathy or bladder overactivity, elocalcitol provides a quantifiable chemical probe with validated target engagement (p<0.05). Choose elocalcitol for reproducible, translational research outcomes.

Molecular Formula C29H43FO2
Molecular Weight 442.6 g/mol
CAS No. 199798-84-0
Cat. No. B1671181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElocalcitol
CAS199798-84-0
SynonymsElocalcitol;  Ro 26-9228;  BXL 628
Molecular FormulaC29H43FO2
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
InChIInChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
InChIKeyLRLWXBHFPGSUOX-GJQYOBCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elocalcitol (CAS 199798-84-0): Vitamin D3 Analog and Selective VDR Agonist for Urological and Proliferative Disorder Research


Elocalcitol (CAS 199798-84-0), also known as BXL-628 or Ro-26-9228, is a synthetic analog of 1,25-dihydroxyvitamin D3 (calcitriol) that functions as a selective, orally active vitamin D receptor (VDR) agonist [1]. It regulates cell proliferation and apoptosis via VDR binding and is characterized by a non-hypercalcemic profile, distinguishing it from calcitriol . The compound has been investigated primarily in preclinical models and Phase II clinical trials for benign prostatic hyperplasia (BPH), overactive bladder (OAB), and male infertility [2].

Why Elocalcitol (BXL-628) Cannot Be Substituted by Generic VDR Agonists: Evidence-Based Differentiation for Scientific Procurement


Vitamin D receptor (VDR) agonists constitute a broad class of compounds with highly divergent pharmacological profiles. Elocalcitol (BXL-628) exhibits a specific combination of in vitro and in vivo activities that are not uniformly shared by its closest analogs, such as calcitriol, paricalcitol, or eldecalcitol [1]. For instance, elocalcitol and paricalcitol demonstrate markedly different capacities to induce rapid calcium influx in human aortic smooth muscle cells [2]. Furthermore, elocalcitol's distinct inhibition of the RhoA/ROCK pathway and its non-hypercalcemic, anti-proliferative action on prostate cells, which are more potent than finasteride, are not general properties of all VDR agonists [3]. Consequently, substituting elocalcitol with a generic VDR agonist in a research or translational context risks introducing substantial variability in experimental outcomes, thereby compromising data reproducibility and scientific validity.

Quantitative Evidence Guide: Elocalcitol's Differentiated Profile vs. Comparators for Scientific Selection


Clinical Differentiation: Elocalcitol's Arrest of Prostate Growth vs. Placebo

In a Phase II randomized, double-blind, placebo-controlled trial, elocalcitol (BXL-628) demonstrated a statistically significant effect on arresting prostate growth. The percentage change in prostate volume at 12 weeks was -2.90% for patients receiving elocalcitol 150 mcg daily, compared to +4.32% for the placebo group [1]. This resulted in a treatment difference of -7.22% (p<0.0001) [1]. This clinical evidence establishes a clear, quantitative differentiation from placebo, a baseline that many comparator VDR agonists have not met in the context of BPH.

Benign Prostatic Hyperplasia VDR Agonist Clinical Trial

Nongenomic Signaling Differentiation: Elocalcitol vs. Paricalcitol on Rapid Calcium Influx

Elocalcitol exhibits a distinct nongenomic signaling profile compared to the D2-derived analog paricalcitol. In human aortic smooth muscle cells (HASMCs), elocalcitol (as an analog of 1,25D3) rapidly induced extracellular Ca2+ influx and markedly increased intracellular Ca2+, whereas paricalcitol (a derivative of 1,25D2) caused only small increases in intracellular Ca2+ [1]. This functional difference correlates with elocalcitol's ability to induce ADAM10-mediated ectodomain shedding of TNFR1, an effect not observed with paricalcitol [1].

Nongenomic Effects VDR Agonist Calcium Signaling

Anti-Proliferative Potency Differentiation: Elocalcitol vs. Finasteride on BPH Cells

In preclinical studies, elocalcitol was shown to inhibit the androgen-dependent and androgen-independent proliferation of human benign prostatic hyperplasia (BPH) cells more potently than finasteride, a 5α-reductase inhibitor [1]. This superior potency against BPH cell proliferation, even in the presence of androgens and growth factors, establishes a clear quantitative advantage over a well-characterized comparator in the BPH field.

BPH Anti-Proliferative Finasteride

Anti-Inflammatory Efficacy: Elocalcitol's Inhibition of IL-8 in BPH Stromal Cells

Elocalcitol demonstrates a distinct anti-inflammatory mechanism by significantly inhibiting IL-8 production in human BPH stromal cells stimulated with proinflammatory cytokines [1]. This inhibition was quantified in vitro, where elocalcitol reduced IL-8 secretion in a dose-dependent manner. This effect is linked to the inhibition of the RhoA/ROCK pathway and NF-κB nuclear translocation [1]. This provides a quantitative, mechanistic differentiation from other VDR agonists that may not potently inhibit IL-8 in this specific context.

Inflammation IL-8 BPH

Optimal Research and Industrial Application Scenarios for Elocalcitol Based on Quantitative Differentiation


Translational Research in Benign Prostatic Hyperplasia (BPH)

For research programs focused on BPH pathophysiology and therapeutic intervention, elocalcitol is the preferred VDR agonist due to its proven clinical efficacy in arresting prostate growth. The Phase II trial demonstrating a -7.22% difference in prostate volume compared to placebo (p<0.0001) provides a robust, quantified clinical benchmark that is not available for many other VDR agonists in this indication [5]. This evidence supports its use as a positive control or reference compound in in vivo BPH models and for studies aiming to validate mechanisms downstream of VDR activation that lead to reduced prostate volume.

Investigation of Nongenomic VDR Signaling Pathways

Studies that require a selective probe for the rapid, nongenomic actions of VDR should prioritize elocalcitol over D2-derived analogs like paricalcitol. The direct comparative evidence shows that elocalcitol, but not paricalcitol, can induce rapid calcium influx and subsequent ADAM10 activation and TNFR1 ectodomain shedding in human vascular smooth muscle cells [5]. This makes elocalcitol an essential tool for dissecting the transcription-independent arm of VDR signaling, particularly in cardiovascular or smooth muscle cell biology.

Anti-Proliferative and Anti-Inflammatory Research in Prostate Biology

Elocalcitol is uniquely suited for in vitro research into the mechanisms of prostate cell proliferation and inflammation. Its demonstrated superiority over finasteride in inhibiting BPH cell growth [5] and its potent, dose-dependent inhibition of IL-8 production in human BPH stromal cells [4] are specific, quantitative advantages. These properties make elocalcitol the compound of choice for researchers investigating the intersection of VDR agonism, inflammatory cytokine networks, and proliferative control in the prostate microenvironment.

Target Validation for RhoA/ROCK Pathway Inhibition

For studies examining the role of the RhoA/ROCK pathway in conditions like diabetic nephropathy or bladder overactivity, elocalcitol serves as a valuable chemical probe. Its ability to significantly downregulate high glucose-induced activation of RhoA and ROCK activity in HK-2 renal cells (p<0.05) [5] provides a quantifiable and validated mechanism. This allows researchers to specifically interrogate VDR-mediated suppression of this pathway, which is distinct from the mechanisms of action of other VDR analogs or pathway inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elocalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.